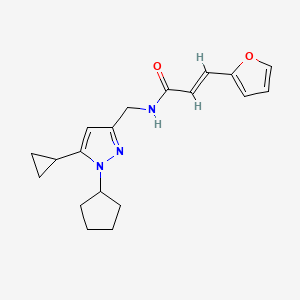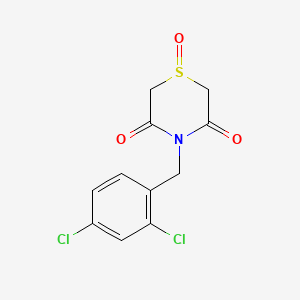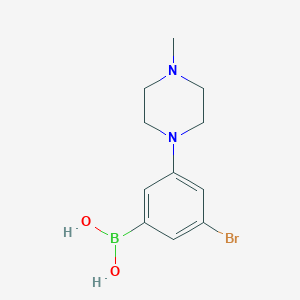![molecular formula C20H11F6N3O2S B2416583 2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 371221-14-6](/img/structure/B2416583.png)
2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound belonging to the class of pyridines and acetamides. Its structure is notable for incorporating diverse functional groups including cyano, furan, and trifluoromethyl, which imbue it with unique chemical properties. This compound is of significant interest in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized via a multi-step process that generally involves the following key steps:
Formation of the Pyridine Core: : The synthesis begins with constructing the pyridine core, often using reactions like the Hantzsch synthesis or variations thereof.
Introduction of the Trifluoromethyl Group: : This typically involves nucleophilic or electrophilic trifluoromethylation strategies, using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).
Incorporation of the Furan Ring: : The furan ring is introduced via cross-coupling reactions, such as the Suzuki-Miyaura reaction, employing appropriate boronic acid derivatives.
Formation of the Sulfanyl Linkage: : This involves thiolation reactions, often using thiol reagents in the presence of activating agents.
Attachment of the Phenylacetamide Moiety: : The final step includes amide bond formation, typically using methods like carbodiimide coupling (e.g., EDC or DCC).
Industrial Production Methods
For industrial-scale production, the process is optimized for yield, efficiency, and cost-effectiveness. This often involves:
Catalysis: : Using suitable catalysts to enhance reaction rates and selectivity.
Solvent Selection: : Choosing solvents that maximize solubility and reaction efficiency while being environmentally benign.
Purification Techniques: : Employing advanced chromatography and crystallization methods to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the furan and pyridine rings, often yielding ketones and other oxidized derivatives.
Reduction: : Reduction of the cyano group can lead to the formation of primary amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at positions activated by the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation Reagents: : Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution Reagents: : Halogenation reactions typically use reagents such as N-bromosuccinimide (NBS).
Major Products Formed
Oxidation Products: : Various ketones and carboxylic acids.
Reduction Products: : Primary amines.
Substitution Products: : Halogenated and alkylated derivatives.
Scientific Research Applications
This compound has found diverse applications across several fields:
Chemistry: : As a building block in organic synthesis and for studying reaction mechanisms.
Biology: : Its derivatives are explored for potential bioactivity, including antimicrobial and anticancer properties.
Medicine: : Investigated as a potential pharmaceutical lead compound.
Industry: : Used in the development of advanced materials, such as coatings and polymers.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, often involving:
Binding to Enzymes: : Inhibiting or modulating enzyme activity.
Receptor Interaction: : Binding to receptors and affecting signal transduction pathways.
Pathways Involved: : Pathways related to oxidative stress, inflammation, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
2-{[3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
2-{[3-cyano-6-(furan-2-yl)-pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness
The presence of both the trifluoromethyl and cyano groups, combined with the furan ring, makes this compound particularly unique. These features confer high stability, lipophilicity, and potential for diverse chemical reactivity compared to similar compounds.
Feel free to dive deeper into any specific section—what piques your curiosity most?
Properties
IUPAC Name |
2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F6N3O2S/c21-19(22,23)11-3-1-4-12(7-11)28-17(30)10-32-18-13(9-27)14(20(24,25)26)8-15(29-18)16-5-2-6-31-16/h1-8H,10H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOOLLTUHIOCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CO3)C(F)(F)F)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F6N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2416500.png)
![6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2416501.png)
![Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2416502.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2416503.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2416505.png)
![5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2416506.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2416509.png)
![N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2416512.png)





